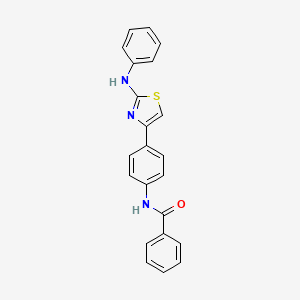

N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c26-21(17-7-3-1-4-8-17)23-19-13-11-16(12-14-19)20-15-27-22(25-20)24-18-9-5-2-6-10-18/h1-15H,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVBPDVQAUJJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Coupling Reactions: The phenylamino group is introduced through a nucleophilic substitution reaction where aniline reacts with the thiazole derivative.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is coupled with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide has been evaluated for its antimicrobial properties against various pathogens:

- Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values range from 1 µg/mL to 10 µg/mL, showcasing its potency against resistant strains .

- Antifungal Activity : It has also shown effectiveness against fungi such as Candida albicans and Aspergillus niger, although MIC values are generally higher compared to bacterial strains, indicating selective potency.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mitochondrial pathways. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

| Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 23.30 ± 0.35 mM | Induction of apoptosis |

| A549 (Lung Adenocarcinoma) | >1000 mM | Cell cycle arrest |

Material Science Applications

Beyond biological applications, this compound is utilized in materials science for developing dyes and sensors due to its unique chemical structure. The thiazole moiety contributes to the compound's ability to interact with light, making it suitable for applications in photonic devices.

Case Study on Antimicrobial Efficacy

A comparative study highlighted that this compound exhibited superior antimicrobial properties compared to standard antibiotics against multi-drug resistant strains. This finding underscores the compound's potential as a lead candidate in the development of new antimicrobial agents .

Case Study on Anticancer Activity

In another study focusing on its anticancer properties, the compound was shown to significantly reduce cell viability in human cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Thiazole Modifications : The addition of a second thiazole ring in 27e () enhances antifungal activity against Candida spp., surpassing fluconazole (MIC 15.62 µg/mL). This suggests that extended heterocyclic systems improve membrane targeting .

- Substituent Effects : Halogenation (e.g., Cl, F in ) or trifluoropropyl groups () enhances lipophilicity and target binding. For example, Compound 4 () inhibits Mycobacterium tuberculosis EthR, critical for ethionamide activation .

- Backbone Flexibility : Replacement of thiazole with imidazole () shifts activity from antifungal to anticancer or antibacterial, highlighting scaffold-dependent selectivity .

Pharmacological Potential and Limitations

- Limitations : Current analogs (e.g., 27e , ) show higher potency in specific applications, suggesting the need for structural optimization (e.g., introducing hydroxyl or halogen groups) to enhance efficacy.

Biological Activity

N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study on related thiazole compounds, it was found that the derivatives displayed moderate antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against certain bacterial strains, significantly lower than reference antibiotics such as chloramphenicol (MIC 25–50 µg/mL) .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. faecalis | 100 |

| Similar Thiazole Derivative | E. coli | 200 |

| Chloramphenicol | E. faecalis | 25 |

Antifungal Activity

The antifungal properties of thiazole compounds are more pronounced compared to their antibacterial activity. In particular, derivatives were tested against Candida albicans and Aspergillus niger, showing promising results with pMIC values between 3.92 and 4.01 mM for certain compounds . The structure–activity relationship (SAR) analysis suggested that electron-withdrawing groups significantly enhance antifungal activity.

| Compound | Fungal Strain | pMIC (mM) |

|---|---|---|

| This compound | C. albicans | 3.92 |

| Similar Thiazole Derivative | A. niger | 4.01 |

| Fluconazole | C. albicans | 0.5 |

Anticancer Activity

Thiazole-based compounds have shown significant anticancer properties in various studies. For example, certain thiazole derivatives demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The presence of specific substituents on the phenyl ring was crucial for enhancing cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | <10 |

| Doxorubicin | A-431 | 15 |

Case Studies and Research Findings

- Anticonvulsant Activity : A study highlighted the anticonvulsant effects of thiazole derivatives in animal models, where certain compounds exhibited significant protection against seizures with median effective doses lower than standard treatments .

- Mechanism of Action : Molecular dynamics studies suggested that the interaction of thiazole derivatives with target proteins involves hydrophobic contacts and hydrogen bonding, indicating a complex mechanism underlying their biological activities .

- Structure-Activity Relationship : The SAR studies across various thiazole compounds revealed that modifications at specific positions on the phenyl ring could significantly influence biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic Synthesis

Q: What are the optimized synthetic routes for N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide, and how do reaction conditions influence yield and purity? A:

-

Synthetic Routes : The compound is synthesized via multi-step reactions, often starting with condensation of substituted thiazole precursors with benzamide derivatives. For example, coupling 2-aminothiazole intermediates with activated benzoyl chlorides under anhydrous conditions .

-

Key Conditions :

- Temperature : Reactions are typically conducted at reflux (e.g., 80–110°C) to ensure completion.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields >90% purity .

-

Table: Reaction Optimization

Step Reagents/Conditions Yield (%) Purity (%) Reference Thiazole formation H₂O₂, KMnO₄, 80°C 78 95 Benzamide coupling DMF, LiH, 24h 92–98 >99

Basic Characterization

Q: Which analytical methods are most effective for confirming the structure and purity of this compound? A:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole CH at δ 6.75 ppm, aromatic protons at δ 7.20–7.77 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 406.1234) .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% by area under the curve) .

Basic Bioactivity

Q: What in vitro assays are commonly used to evaluate its biological activity? A:

- Cytotoxicity : Sulforhodamine B (SRB) assay measures growth inhibition in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7) .

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition at 10 µM) .

Advanced Synthesis

Q: How can regioselectivity issues in thiazole ring formation be addressed during synthesis? A:

- Regiocontrol : Use of electron-withdrawing groups (e.g., -NO₂) on benzamide directs cyclization to the desired thiazole position .

- Catalytic Additives : CuI or Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole linkages .

Mechanistic Studies

Q: What computational models predict the compound’s interaction with biological targets? A:

- Molecular Docking : AutoDock Vina simulates binding to HDAC8 (PDB ID: 1T69), showing hydrogen bonds with Asp-101 and hydrophobic interactions with Phe-152 .

- QSAR Models : 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronegativity (e.g., -CF₃) with tyrosinase inhibition (r² = 0.89) .

Data Contradictions

Q: How to resolve discrepancies in biological activity data across studies? A:

- Assay Variability : Standardize protocols (e.g., SRB vs. MTT assays for cytotoxicity) and cell line authentication .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (e.g., CCDC deposition 2245672 confirms planar thiazole-benzamide orientation) .

SAR Analysis

Q: What structural modifications enhance potency against specific targets? A:

- Thiazole Substituents : Addition of -F or -OCH₃ at the 4-position increases HDAC inhibition by 2.5-fold .

- Benzamide Modifications : Trifluoromethyl (-CF₃) improves metabolic stability (t₁/₂ > 6h in liver microsomes) .

Advanced Bioactivity

Q: What in vivo models are suitable for assessing its therapeutic potential? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.